DBCO-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

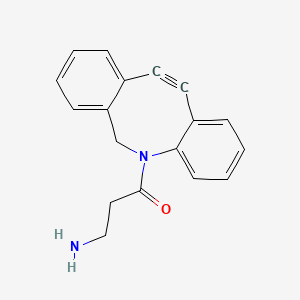

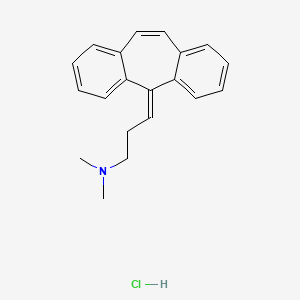

DBCO-amine, also known as Dibenzocyclooctyne-amine, is a heterobifunctional linker that contains a DBCO moiety . It is commonly used for the site-specific functionalization of nanobodies, enabling the addition of reactive DBCO groups for subsequent click chemistry reactions . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

DBCO-amine is used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In the presence of activators such as EDC or DCC, this reagent can be used to derivatize carboxyl groups or activated esters (e.g. The NHS ester) through a stable amide bond .

Molecular Structure Analysis

The chemical formula of DBCO-amine is C18H16N2O . It is a simple building block containing a DBCO moiety and will add minimal spacer to the modified molecules .

Chemical Reactions Analysis

DBCO-amine is widely used in strain-promoted copper-free click reactions . An efficient approach has been reported to render a switch in click reactivity of DBCO from azide to amine substrates by using silver catalysts, allowing robust conjugation to peptides, proteins, and living bacteriophages .

Physical And Chemical Properties Analysis

DBCO-amine has a molecular weight of 276.340 . More detailed physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

Tissue Engineering

DBCO-amine is instrumental in the development of in situ cross-linkable hydrogels for tissue engineering . These hydrogels can be formed in the body after injection, providing a scaffold for cell growth and tissue regeneration. For instance, hydrogels derived from hyaluronic acid and cross-linked with DBCO-amine have shown potential in cartilage tissue engineering and in vivo cartilage regeneration .

Drug Delivery

In the realm of drug delivery, DBCO-amine facilitates the creation of drug carriers and antibody-drug conjugates . It enables precise attachment of therapeutic agents to targeted cells or tissues, enhancing the efficacy and reducing side effects of treatments. For example, DBCO-modified drugs can be conjugated with azide groups on cancer cells, increasing tumor accumulation and improving therapeutic outcomes .

Diagnostics

DBCO-amine plays a crucial role in the design of bioimaging agents and diagnostic probes . It allows for the specific labeling of cellular target proteins and the study of drug target engagement within live cells. This specificity is essential for the development of molecular tools that aid in disease diagnosis and therapeutic monitoring .

Synthetic Biology

In synthetic biology, DBCO-amine is used to modify nucleic acids and proteins for various applications, including biosensing and the targeting of biomolecules . It enables researchers to label, detect, and manipulate biomolecules with high specificity and efficiency, contributing to advancements in molecular engineering and analytical science.

Material Science

DBCO-amine’s utility extends to material science, where it is used as a heterobifunctional linker for the site-specific functionalization of nanobodies and other materials . This application is pivotal for the development of new materials with enhanced properties for use in medical devices and other technologies.

Bioorthogonal Chemistry

Lastly, DBCO-amine is a key player in bioorthogonal chemistry , which involves chemical reactions that occur within living systems without interfering with natural biological processes . It is used for strain-promoted azide–alkyne cycloaddition reactions, which are essential for labeling and tracking biomolecules in real-time, both in vitro and in vivo .

Mechanism of Action

Target of Action

DBCO-amine, also known as aza-dibenzocyclooctyne-amine, is primarily used as a linker molecule in the synthesis of antibody-drug conjugates (ADCs) . Its primary targets are azide-containing functional groups present on biomolecules . The DBCO group in DBCO-amine can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .

Mode of Action

DBCO-amine interacts with its targets through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . The alkyne moiety in DBCO-amine reacts with azide groups on the target biomolecules, forming a stable covalent bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-amine is the SPAAC reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, and easy to perform . The SPAAC reaction allows for the site-specific functionalization of biomolecules, enabling the addition of various functional groups or drugs for subsequent biochemical reactions .

Pharmacokinetics

As a linker molecule, dbco-amine is designed to enhance the stability and bioavailability of the drug it is attached to . The specifics of its ADME properties would likely depend on the particular drug and target it is used with.

Result of Action

The result of DBCO-amine’s action is the formation of a stable covalent bond between the drug and the target biomolecule . This allows for the specific delivery of the drug to its target, increasing the drug’s efficacy and reducing

Future Directions

DBCO-amine has potential applications in the field of bioorthogonal chemistry and drug delivery. For example, it has been used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Future research may focus on optimizing the click reactivity of DBCO-amine and exploring its potential applications in other areas of biomedical research .

properties

IUPAC Name |

3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20/h1-8H,11-13,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCYFTDHSHTFER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-amine | |

CAS RN |

1255942-06-3 |

Source

|

| Record name | Dibenzocyclooctyne-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does DBCO-amine enable site-specific protein modification without copper catalysts?

A1: DBCO-amine facilitates site-specific protein modification through its participation in copper-free click chemistry. [, ] This molecule features a dibenzylcyclooctyne (DBCO) group, which reacts efficiently with azide-containing molecules, like the unnatural amino acid p-azidophenylalanine (paF), via strain-promoted azide-alkyne cycloaddition (SPAAC). [, ] This reaction proceeds rapidly under mild conditions without requiring a copper catalyst, which is often cytotoxic and incompatible with biological systems. []

Q2: What are the advantages of using DBCO-amine in conjunction with unnatural amino acids for protein studies?

A2: DBCO-amine, when coupled with unnatural amino acids like p-azidophenylalanine, offers several advantages for protein studies:

- Site-specificity: Allows precise control over the location of modification within the protein. [, ]

- Biocompatibility: Copper-free click chemistry minimizes the risk of toxicity associated with copper catalysts. []

- Versatility: Enables the introduction of a wide range of functionalities into proteins by attaching various molecules to the amine group of DBCO-amine. []

- Direct Incorporation: Simplifies protein labeling procedures, potentially reducing the need for extensive purification steps. []

Q3: Can you provide examples of how DBCO-amine has been used to modify protein function in research?

A3: The provided research highlights the use of DBCO-amine for modifying two distinct proteins:

- TEM β-lactamase: DBCO-amine, conjugated to various molecules, was attached to this enzyme at specific positions containing p-azidophenylalanine. This modification resulted in either inhibition or enhancement of the enzyme's catalytic activity, depending on the location and the type of molecule conjugated. []

- sfGFP (superfolder green fluorescent protein): Incorporation of p-azidophenylalanine followed by conjugation with DBCO-amine modified the fluorescence properties of sfGFP. This approach allowed researchers to study the impact of specific modifications on the protein's fluorescence spectrum. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)